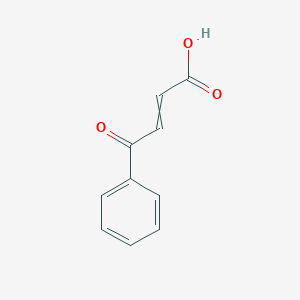![molecular formula C16H11NO B097720 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 34144-45-1](/img/structure/B97720.png)
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and contains a unique ethynyl group that makes it a valuable tool for studying biological processes.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in biological processes. By inhibiting these enzymes, this compound can disrupt the normal functioning of cells and lead to cell death.
Biochemische Und Physiologische Effekte
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, this compound has been shown to have antitumor properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its unique chemical structure. The ethynyl group in this compound makes it a valuable tool for studying biological processes. Additionally, this compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer.
One limitation of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound requires specialized equipment and expertise in organic chemistry, which can make it difficult to obtain.
Zukünftige Richtungen
There are several future directions for research on 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is to further study the mechanism of action of this compound. By understanding how this compound works, researchers can develop more effective treatments for infectious diseases and cancer.
Another direction is to study the potential applications of this compound in drug discovery. By studying the effects of this compound on different cells and organisms, researchers can identify potential targets for drug development.
Finally, future research could focus on developing new synthesis methods for this compound. By developing more efficient and cost-effective synthesis methods, researchers can make this compound more widely available for scientific research.
Synthesemethoden
The synthesis of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which is reacted with 2-methylpyridine to form an intermediate product. This intermediate is then reacted with an ethynyl group to form the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer. Additionally, this compound has been used to study the role of certain enzymes in biological processes.
Eigenschaften
CAS-Nummer |
34144-45-1 |
|---|---|
Produktname |
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2-ethynyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C16H11NO/c1-2-16(18)13-7-4-3-6-12(13)9-10-15-14(16)8-5-11-17-15/h1,3-11,18H |
InChI-Schlüssel |
HOWPFSRCISEIJK-UHFFFAOYSA-N |
SMILES |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
Kanonische SMILES |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



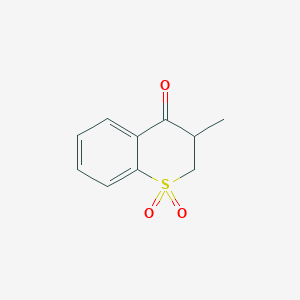
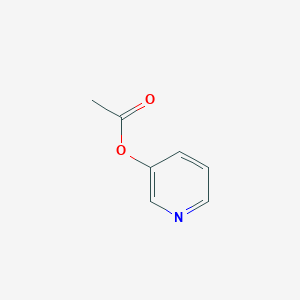
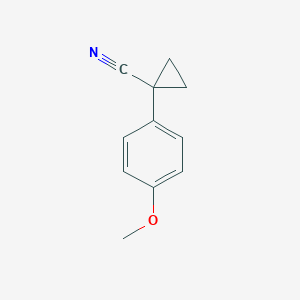
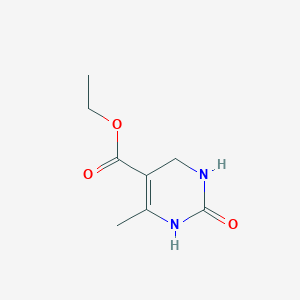
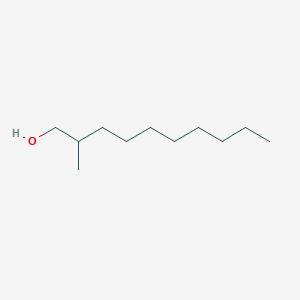

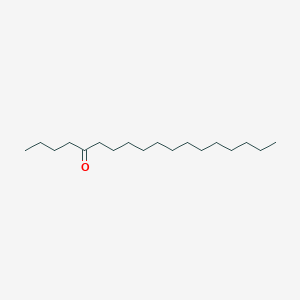
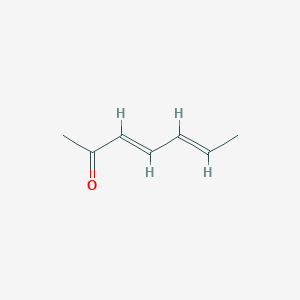
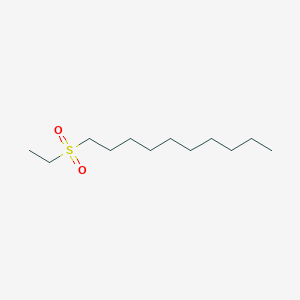
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
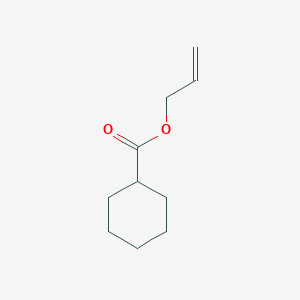
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

